5-(3-Azidopropyl)cytidine
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Overview
Description
5-(3-Azidopropyl)cytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in various scientific and medical applications. This compound is particularly notable for its use in click chemistry due to the presence of an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
The synthesis of 5-(3-Azidopropyl)cytidine typically involves the introduction of an azide group to a cytidine molecule. One common method includes the reaction of cytidine with 3-azidopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-(3-Azidopropyl)cytidine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming stable triazole rings. .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained cyclooctyne groups, allowing for bioconjugation without the need for a copper catalyst.
Scientific Research Applications
5-(3-Azidopropyl)cytidine has a broad range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable triazole linkages with alkyne-modified biomolecules.
Medicine: Investigated for its potential anti-metabolic and anti-tumor activities, particularly in the inhibition of DNA methyltransferases
Mechanism of Action
The primary mechanism of action of 5-(3-Azidopropyl)cytidine involves the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the methylation of cytosine residues, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the inhibition of DNA methylation can reactivate tumor suppressor genes .
Comparison with Similar Compounds
5-(3-Azidopropyl)cytidine can be compared with other cytidine analogs such as:
Zebularine: Another cytidine analog known for its DNA methyltransferase inhibition and potential anti-tumor activity.
5-Azacytidine: Shares a similar mechanism of action but is primarily used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
The uniqueness of this compound lies in its azide group, which enables its use in click chemistry, making it a versatile tool in various scientific fields .
Properties
Molecular Formula |
C12H18N6O5 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1 |
InChI Key |
YWZOTQGMVISLQT-IPILIZDMSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCCN=[N+]=[N-] |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-] |
Origin of Product |
United States |
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